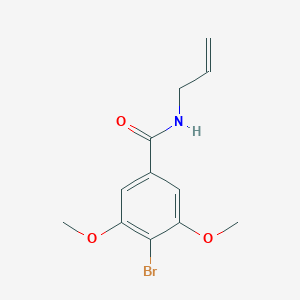
(R)-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a methyl group at the 1st position on the tetrahydroisoquinoline ring. The ®-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Bromination: Introduction of the bromine atom at the 5th position can be achieved through electrophilic bromination of a suitable precursor.
Methoxylation: The methoxy group at the 6th position is introduced via nucleophilic substitution reactions.
Methylation: The methyl group at the 1st position is introduced using methylating agents such as methyl iodide.
Cyclization: Formation of the tetrahydroisoquinoline ring structure through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different spatial arrangement.
5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The racemic mixture containing both ®- and (S)-enantiomers.
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 5th position.
Uniqueness: The presence of the bromine atom at the 5th position and the ®-configuration confer unique chemical and biological properties to ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, distinguishing it from its analogs and enantiomers.
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
(1R)-5-bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14BrNO/c1-7-8-3-4-10(14-2)11(12)9(8)5-6-13-7/h3-4,7,13H,5-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
ADEFXTLULKTKRR-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1C2=C(CCN1)C(=C(C=C2)OC)Br |
Kanonische SMILES |
CC1C2=C(CCN1)C(=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
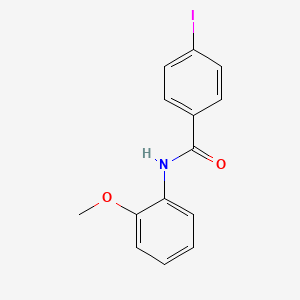
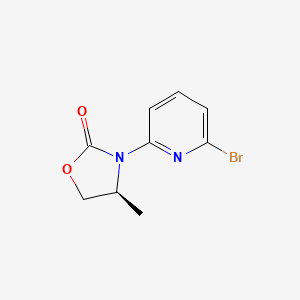

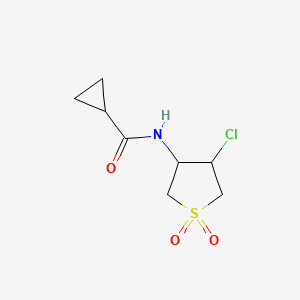
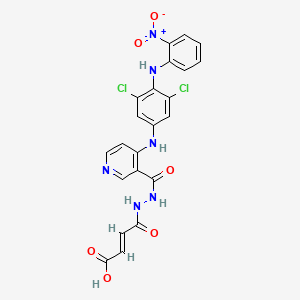
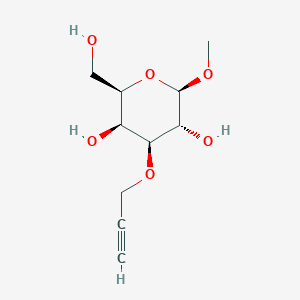

![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)


![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)
